Cas no 927993-04-2 (2-(2-Chlorobenzyl)amino-4-methyl-1,3-thiazole-5-carboxylic acid)

2-(2-Chlorobenzyl)amino-4-methyl-1,3-thiazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-[(2-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
- 2-((2-Chlorobenzyl)amino)-4-methylthiazole-5-carboxylic acid
- 2-{[(2-chlorophenyl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid
- BDBM178039
- STK932877
- BBL030915
- 2-[(2-chlorophenyl)methylamino]-4-methyl-1,3-thiazole-5-carboxylic Acid
- 5-thiazolecarboxylic acid, 2-[[(2-chlorophenyl)methyl]amino]-4-methyl-
- 2-{[(2-chlorophenyl)methyl]
- 2-(2-Chlorobenzyl)amino-4-methyl-1,3-thiazole-5-carboxylic acid
-
- MDL: MFCD08164608
- インチ: 1S/C12H11ClN2O2S/c1-7-10(11(16)17)18-12(15-7)14-6-8-4-2-3-5-9(8)13/h2-5H,6H2,1H3,(H,14,15)(H,16,17)
- InChIKey: KDJVVPBKOHEDDG-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1CNC1=NC(C)=C(C(=O)O)S1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 306
- トポロジー分子極性表面積: 90.5
2-(2-Chlorobenzyl)amino-4-methyl-1,3-thiazole-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-302418-0.1g |
2-{[(2-chlorophenyl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid |
927993-04-2 | 95.0% | 0.1g |
$221.0 | 2025-03-19 | |
Enamine | EN300-302418-0.5g |
2-{[(2-chlorophenyl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid |
927993-04-2 | 95.0% | 0.5g |
$501.0 | 2025-03-19 | |
OTAVAchemicals | 7020400290-100MG |
2-{[(2-chlorophenyl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid |
927993-04-2 | 95% | 100MG |
$200 | 2023-06-30 | |
OTAVAchemicals | 7020400290-1G |
2-{[(2-chlorophenyl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid |
927993-04-2 | 95% | 1G |
$375 | 2023-06-30 | |
abcr | AB409613-5g |
2-[(2-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid; . |
927993-04-2 | 5g |
€877.00 | 2025-03-19 | ||
OTAVAchemicals | 7020400290-250MG |
2-{[(2-chlorophenyl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid |
927993-04-2 | 95% | 250MG |
$250 | 2023-06-30 | |
Crysdot LLC | CD11011571-5g |
2-((2-Chlorobenzyl)amino)-4-methylthiazole-5-carboxylic acid |
927993-04-2 | 97% | 5g |
$752 | 2024-07-19 | |
OTAVAchemicals | 7020400290-500MG |
2-{[(2-chlorophenyl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid |
927993-04-2 | 95% | 500MG |
$300 | 2023-06-30 | |
TRC | C276030-1000mg |
2-[(2-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid |
927993-04-2 | 1g |
$ 720.00 | 2022-04-01 | ||
Enamine | EN300-302418-2.5g |
2-{[(2-chlorophenyl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid |
927993-04-2 | 95.0% | 2.5g |
$1260.0 | 2025-03-19 |
2-(2-Chlorobenzyl)amino-4-methyl-1,3-thiazole-5-carboxylic acid 関連文献
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2-(2-Chlorobenzyl)amino-4-methyl-1,3-thiazole-5-carboxylic acidに関する追加情報
Introduction to 2-(2-Chlorobenzyl)amino-4-methyl-1,3-thiazole-5-carboxylic acid (CAS No. 927993-04-2)
2-(2-Chlorobenzyl)amino-4-methyl-1,3-thiazole-5-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 927993-04-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiazole class, a structural motif widely recognized for its biological activity and pharmacological potential. The presence of a chlorobenzyl group and an amino substituent at the 2-position of the thiazole ring, along with a carboxylic acid moiety at the 5-position and a methyl group at the 4-position, contributes to its unique chemical properties and functional versatility.
The structural features of 2-(2-Chlorobenzyl)amino-4-methyl-1,3-thiazole-5-carboxylic acid make it a promising candidate for further exploration in drug discovery. Thiazole derivatives have been extensively studied due to their diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The chlorobenzyl group introduces a lipophilic character to the molecule, enhancing its ability to cross cell membranes, while the amino group provides a site for further functionalization or interaction with biological targets.
In recent years, there has been growing interest in developing novel thiazole-based compounds as therapeutic agents. One of the most compelling areas of research has been in oncology. Studies have demonstrated that thiazole derivatives can inhibit the growth of various cancer cell lines by targeting key molecular pathways involved in tumor progression. For instance, certain thiazole compounds have been shown to disrupt microtubule formation, induce apoptosis, or suppress angiogenesis in cancer cells.
The 2-(2-Chlorobenzyl)amino-4-methyl-1,3-thiazole-5-carboxylic acid structure presents an intriguing framework for such investigations. The carboxylic acid group at the 5-position can be readily modified to form esters or amides, which may enhance drug solubility or improve pharmacokinetic profiles. Additionally, the presence of both amino and chlorobenzyl groups offers multiple opportunities for chemical derivatization, allowing researchers to fine-tune the compound's biological activity and selectivity.
Recent advances in computational chemistry and molecular modeling have accelerated the process of identifying promising drug candidates. These techniques enable researchers to predict the binding affinity of 2-(2-Chlorobenzyl)amino-4-methyl-1,3-thiazole-5-carboxylic acid to various biological targets by simulating its interactions with proteins and enzymes. Such virtual screening methods have been instrumental in identifying novel therapeutic agents with high efficacy and low toxicity.
The pharmaceutical industry has also embraced green chemistry principles in the synthesis of thiazole derivatives. Traditional synthetic routes often involve harsh conditions and generate significant waste byproducts. However, modern methodologies focus on developing more sustainable processes that minimize environmental impact while maintaining high yields and purity standards. For example, catalytic hydrogenation and microwave-assisted synthesis have been successfully applied to streamline the preparation of complex thiazole compounds.
In addition to its potential as an anti-cancer agent, 2-(2-Chlorobenzyl)amino-4-methyl-1,3-thiazole-5-carboxylic acid has shown promise in other therapeutic areas. Researchers have explored its activity against bacterial infections caused by multidrug-resistant pathogens. The chlorobenzyl group may interact with bacterial enzymes or cell wall components, disrupting essential metabolic processes and leading to cell death. Furthermore, thiazole derivatives have been investigated for their ability to modulate inflammatory responses by inhibiting key signaling pathways involved in immune regulation.
The development of new drug candidates is often hampered by issues related to bioavailability and metabolic stability. However, modifications to the 2-(2-Chlorobenzyl)amino-4-methyl-1,3-thiazole-5-carboxylic acid structure can address these challenges. For instance, incorporating fluorine atoms into the molecule can enhance metabolic stability while preserving biological activity. Similarly, optimizing the electronic properties of the thiazole ring can improve binding affinity to target proteins.
Preclinical studies are essential for evaluating the safety and efficacy of novel compounds before they enter clinical trials. In vitro assays using human cell lines provide initial insights into a drug's potential therapeutic effects. These studies often focus on assessing cytotoxicity, apoptosis induction, and interaction with specific biomarkers associated with disease progression. Animal models offer further validation by evaluating how 2-(2-Chlorobenzyl)amino-4-methyl-1,3-thiazole-5-carboxylic acid behaves within a living organism.
The integration of genomics and proteomics into drug discovery has opened new avenues for personalized medicine. By analyzing an individual's genetic makeup or protein expression patterns, researchers can identify patients who are likely to respond well to specific treatments. This approach holds particular promise for diseases like cancer, where genetic mutations can significantly influence treatment outcomes.
The regulatory landscape for new drug approvals continues to evolve as new technologies emerge. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for assessing novel therapeutics derived from non-traditional sources like synthetic organic compounds or biologics derived from recombinant DNA technology.
In conclusion,2-(2-Chlorobenzyl)amino-4-methyl-1,3-thiazole-5-carboxylic acid (CAS No.927993-04-2) represents a fascinating compound with diverse pharmacological applications. Its unique structural features make it a valuable scaffold for developing new drugs targeting various diseases including cancer and bacterial infections. Ongoing research continues to uncover new ways this compound can be modified and utilized in therapeutic contexts, offering hope for future medical breakthroughs.
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